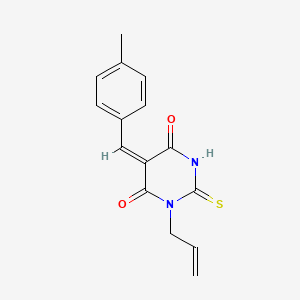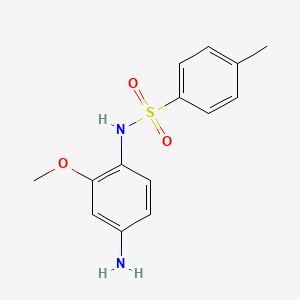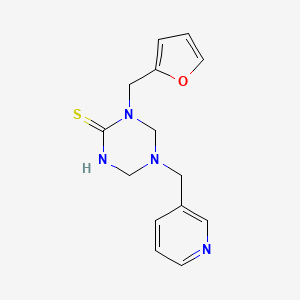
1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MMB-THJ-018, is a synthetic cannabinoid that has been used for scientific research purposes. It is a potent agonist of the cannabinoid receptors and has been found to have a high affinity for the CB1 and CB2 receptors.
Mécanisme D'action
1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a potent agonist of the cannabinoid receptors, particularly the CB1 and CB2 receptors. When it binds to these receptors, it activates them and produces a variety of effects on the body. The exact mechanism of action of 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to produce its effects through the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to produce a variety of biochemical and physiological effects on the body. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, as well as effects on appetite and sleep. It has also been found to produce cardiovascular effects, such as changes in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high affinity for the cannabinoid receptors, which allows for the study of these receptors and their effects on the body. However, one limitation is that 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic cannabinoid and may not accurately reflect the effects of natural cannabinoids found in the body.
Orientations Futures
Future research on 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could focus on its potential therapeutic uses, such as for the treatment of pain, inflammation, and anxiety. It could also be used to study the effects of cannabinoids on the immune system and the development of new drugs that target the cannabinoid receptors. Additionally, further research could be done to better understand the mechanism of action of 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its effects on the body.
Méthodes De Synthèse
The synthesis of 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. The chalcone is then reacted with thiourea to form the pyrimidinedione ring. Finally, the allyl group is added to the nitrogen atom to form the final product.
Applications De Recherche Scientifique
1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used in scientific research to study the cannabinoid receptors and their effects on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively. 1-allyl-5-(4-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
Propriétés
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-8-17-14(19)12(13(18)16-15(17)20)9-11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATFZLLOXFLTDT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)

![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)


![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5867165.png)
![3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)
![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)